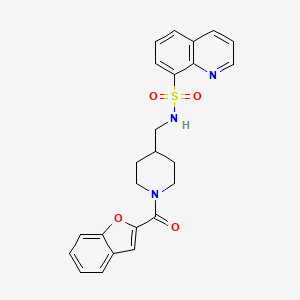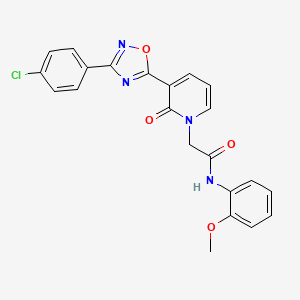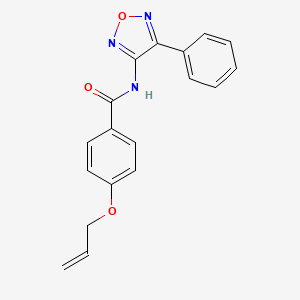![molecular formula C24H25FO4 B2847792 2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol CAS No. 477860-07-4](/img/structure/B2847792.png)
2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol” is a compound with the CAS Number: 477860-07-4. It has a molecular weight of 396.46 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C24H25FO4/c1-16(14-26)28-21-8-3-18(4-9-21)20-7-12-23(24(25)13-20)19-5-10-22(11-6-19)29-17(2)15-27/h3-13,16-17,26-27H,14-15H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.作用机制
2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol acts as a catalyst in the synthesis of organic compounds. It facilitates the formation of covalent bonds between molecules by providing a platform for the reaction of the reactive species. It also acts as a Lewis acid, which increases the rate of reaction by forming a complex with the reactants, thus providing a more favorable environment for the reaction to occur.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to have cytotoxic effects on various cancer cell lines. Additionally, it has been found to be a potent inhibitor of the enzyme phosphodiesterase, which plays an important role in the regulation of a variety of physiological processes.
实验室实验的优点和局限性
The use of 2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol in laboratory experiments has a variety of advantages and limitations. One advantage is that it is a relatively inexpensive reagent that is widely available. Additionally, it is relatively stable and can be used in a variety of different reactions. However, it also has some limitations. It is a relatively toxic compound and should be handled with care. Additionally, it is not very soluble in water, so it is not suitable for use in aqueous solutions.
未来方向
There are a variety of potential future directions for the use of 2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol in scientific research. One potential direction is the use of this compound as a catalyst in the synthesis of novel organic compounds. Additionally, it could be used as a reagent in the synthesis of pharmaceuticals, such as antifungal and antiviral drugs. Additionally, it could be used in the synthesis of polymeric materials, such as fluorinated polymers membranes. Finally, further research could be conducted to explore the potential biochemical and physiological effects of this compound.
合成方法
The synthesis of 2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol is achieved through a three-step process. The first step involves the reaction of 4-fluoro-3-((4-(1-hydroxypropan-2-yloxy)phenyl)phenyl)phenoxy)propionic acid with anhydrous sodium carbonate in aqueous solution at room temperature. This reaction produces the sodium salt of 4-fluoro-3-((4-(1-hydroxypropan-2-yloxy)phenyl)phenyl)phenoxy)propionic acid. The second step involves the reaction of the sodium salt with aqueous hydrochloric acid at room temperature. This reaction produces this compound as a white crystalline solid. The third step involves the purification of the this compound by recrystallization from aqueous ethanol.
科学研究应用
2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol has a variety of applications in scientific research. It is used as a reagent in the synthesis of a variety of organic compounds, such as 2-fluoro-3-((4-(1-hydroxypropan-2-yloxy)phenyl)phenyl)phenoxy)propionic acid esters and amides. It is also used as a catalyst in the synthesis of polymeric materials and in the preparation of fluorinated polymers membranes. Additionally, it has been used as a reagent in the synthesis of a variety of pharmaceuticals, such as antifungal and antiviral drugs.
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include recommendations for handling and storage, as well as procedures to follow in case of exposure .
属性
IUPAC Name |
2-[4-[3-fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FO4/c1-16(14-26)28-21-8-3-18(4-9-21)20-7-12-23(24(25)13-20)19-5-10-22(11-6-19)29-17(2)15-27/h3-13,16-17,26-27H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYBOLOAOGAXNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)OC(C)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2847709.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2847714.png)


![3-(methylsulfonyl)-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)imidazolidine-1-carboxamide](/img/structure/B2847718.png)
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2847719.png)
![(2R,3R,4S,5S,6R)-2-[[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[(2R,5S)-5-[(3R,9S,11S,13S,14R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)hexyl]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2847720.png)
![5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2847721.png)



![2-(4-(isopropylthio)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2847731.png)
![(Z)-methyl 3-(2-methoxyethyl)-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2847732.png)